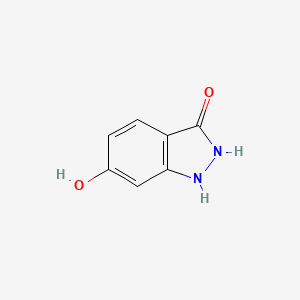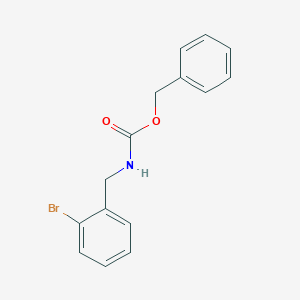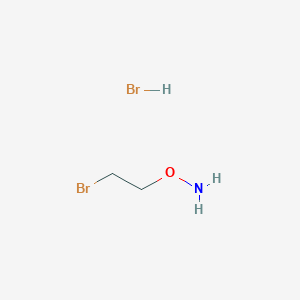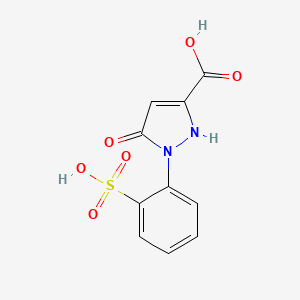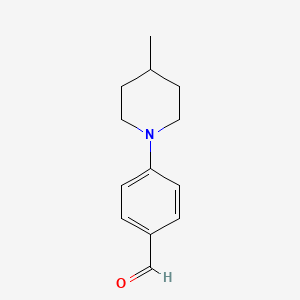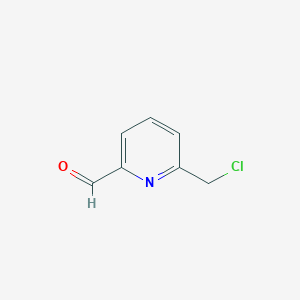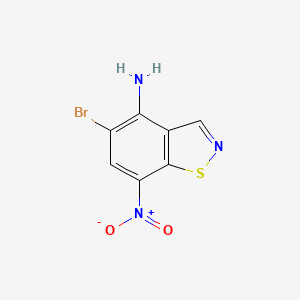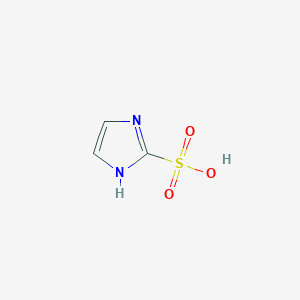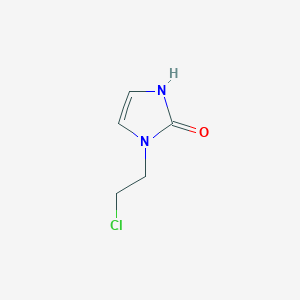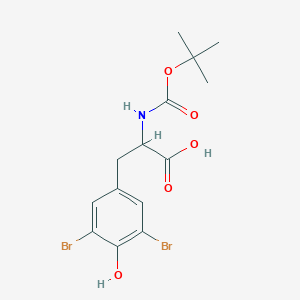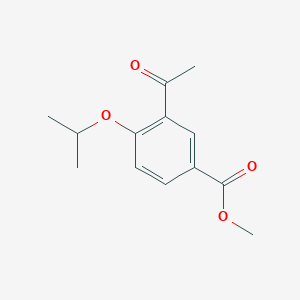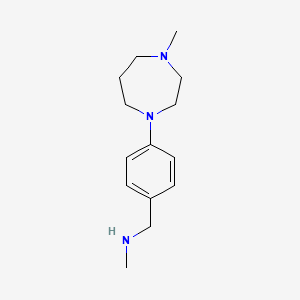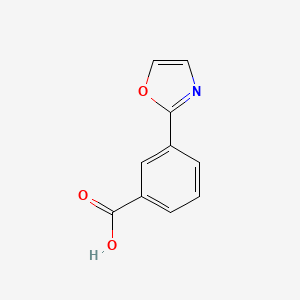![molecular formula C13H10F3NO B1612075 2-[4-(Trifluoromethyl)phenoxy]aniline CAS No. 60287-77-6](/img/structure/B1612075.png)
2-[4-(Trifluoromethyl)phenoxy]aniline
概要
説明
“2-[4-(Trifluoromethyl)phenoxy]aniline” is a chemical compound with the molecular formula C13H10F3NO1. It is not intended for human or veterinary use and is used for research purposes only1.
Synthesis Analysis
The synthesis of “2-[4-(Trifluoromethyl)phenoxy]aniline” is not explicitly mentioned in the available resources. However, related compounds such as “4-(Trifluoromethyl)aniline” have been used in the synthesis of 4-(trialkylmethyl)anilines2. More detailed information about the synthesis process might be found in specialized chemical literature or databases.
Molecular Structure Analysis
The molecular structure of “2-[4-(Trifluoromethyl)phenoxy]aniline” consists of a phenyl ring attached to an aniline group via an oxygen atom, with a trifluoromethyl group attached to the fourth carbon of the phenyl ring1. The exact 3D structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.
Chemical Reactions Analysis
Specific chemical reactions involving “2-[4-(Trifluoromethyl)phenoxy]aniline” are not detailed in the available resources. However, anilines in general are known to undergo reactions such as acylation, alkylation, and diazotization. The trifluoromethyl group may also influence the reactivity of the compound.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[4-(Trifluoromethyl)phenoxy]aniline” are not fully detailed in the available resources. However, it is known that the compound has a molecular weight of 253.22 g/mol1.
科学的研究の応用
Catalysis and Chemical Reactions
2-[4-(Trifluoromethyl)phenoxy]aniline and its derivatives have been studied for their potential in catalysis and chemical reactions. For instance, Fe_3O_4 magnetic nanoparticles have been used to eliminate phenol and aniline compounds from solutions, demonstrating their role in catalytic oxidation processes (Zhang et al., 2009). Another study discusses the synthesis of azobenzene derivatives from 4-(tridecafluorohexyl)aniline, highlighting the chemical synthesis aspect of these compounds (Yoshino et al., 1992).
Pharmaceutical and Medicinal Chemistry
In the field of pharmaceutical and medicinal chemistry, aniline derivatives, including those related to 2-[4-(Trifluoromethyl)phenoxy]aniline, are important. A study reported the synthesis and characterization of diclofenac metabolites, illustrating the significant role of aniline compounds in drug metabolism and pharmaceutical research (Kenny et al., 2004).
Environmental Chemistry
Research into the degradation of aniline solutions, such as studies on electrocatalytic oxidation, has shown the importance of these compounds in environmental chemistry. For example, an investigation into the degradation of aniline in alkaline media used an electrochemical reactor, demonstrating the environmental applications of these compounds (Li et al., 2003).
Material Science
In material science, the incorporation of aniline derivatives into polymeric structures has been explored. A novel polycarbonate with high thermal stability was synthesized using an azo bisphenol derived from aniline, indicating the potential of these compounds in developing new materials (Suresh et al., 2003).
Electrochemistry
Aniline derivatives are also significant in electrochemistry. The synthesis and characterization of chlorohydroxyaniline derivatives, for instance, have been used in studies on rechargeable batteries and electrochromics, showcasing the electrochemical relevance of these compounds (Shahzad et al., 2014).
Safety And Hazards
As a research chemical, “2-[4-(Trifluoromethyl)phenoxy]aniline” should be handled with care to avoid exposure. It is not intended for human or veterinary use1. Specific safety data and hazard information should be available in the compound’s Material Safety Data Sheet (MSDS).
将来の方向性
The future directions for research on “2-[4-(Trifluoromethyl)phenoxy]aniline” could include studying its synthesis, reactions, and potential applications. As a trifluoromethylated aniline, it may have interesting properties that could be useful in fields such as medicinal chemistry or materials science.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specialized chemical literature or databases.
特性
IUPAC Name |
2-[4-(trifluoromethyl)phenoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)9-5-7-10(8-6-9)18-12-4-2-1-3-11(12)17/h1-8H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTIVOPFEMOUEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592711 | |
| Record name | 2-[4-(Trifluoromethyl)phenoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Trifluoromethyl)phenoxy]aniline | |
CAS RN |
60287-77-6 | |
| Record name | 2-[4-(Trifluoromethyl)phenoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



